

# An In-depth Technical Guide to NOTP (CAS Number: 83834-39-3)

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## Compound of Interest

Compound Name: NOTP

Cat. No.: B15603820

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## Abstract

This technical guide provides a comprehensive overview of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), commonly known as **NOTP**. With the CAS number 83834-39-3, **NOTP** is a macrocyclic bifunctional chelator that has garnered significant interest in the field of nuclear medicine and targeted radionuclide therapy. Its robust coordination chemistry, particularly with trivalent metals such as Gallium-68, makes it a valuable tool for the development of radiopharmaceuticals. This document details the physicochemical properties, synthesis, experimental protocols for radiolabeling and bioconjugation, and the underlying principles of its application in targeting cancer cells.

## Introduction

**NOTP** is a derivative of the macrocyclic ligand 1,4,7-triazacyclononane (TACN), featuring three methylene phosphonic acid pendant arms. These phosphonate groups provide strong coordination to various metal ions, particularly radiometals used in diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications (e.g., targeted radionuclide therapy). As a bifunctional chelator, **NOTP** can be covalently attached to a targeting moiety, such as a peptide or antibody, which directs the radiolabeled complex to specific biological targets, like cancer cells.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **NOTP** is crucial for its application in radiopharmaceutical development. The following table summarizes the key quantitative data available for **NOTP**.

| Property                       | Value   | Reference |
|--------------------------------|---|-----------|
| Chemical Name                  | 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)                | N/A       |
| CAS Number                     | 83834-39-3  | N/A       |
| Molecular Formula              | C <sub>9</sub> H <sub>24</sub> N <sub>3</sub> O <sub>9</sub> P <sub>3</sub> | N/A       |
| Molecular Weight               | 411.22 g/mol  | N/A       |
| Purity                         | ≥ 95% (commercially available)  | N/A       |
| Protonation Constants (log Ka) | 11.7, 9.1, 7.5, 5.8, 3.1, 0.9   | [1]       |

## Synthesis of NOTP

The synthesis of **NOTP** involves a multi-step process that begins with the synthesis of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the addition of the methylene phosphonic acid arms.

### Synthesis of 1,4,7-Triazacyclononane (TACN)

An improved process for the synthesis of TACN involves the reaction of diethylenetriamine with a sulfonylation agent in an aqueous medium to form a sulfonamidated intermediate. This intermediate is then cyclized in the presence of a cyclizing unit like ethylene dibromide. Finally, the protecting sulfonyl groups are removed to yield the TACN macrocycle.[2][3]

### Synthesis of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (NOTP)

The phosphonomethylation of TACN can be achieved through a Mannich-type reaction. This typically involves reacting TACN with formaldehyde and phosphorous acid in an acidic medium.

The reaction mixture is heated to drive the reaction to completion. Purification is generally performed by chromatography.

## Experimental Protocols

Detailed experimental protocols are essential for the successful application of **NOTP** in research and development.

### Radiolabeling of NOTP with Gallium-68

The following protocol is adapted from procedures for similar NOTA-based chelators and is optimized for Gallium-68, a common PET isotope.

Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- **NOTP**-conjugated peptide
- Sodium acetate buffer (0.2 M, pH 4.5)
- Hydrochloric acid (0.1 N)
- Sterile water for injection
- Heating block
- C18 Sep-Pak cartridge
- Ethanol
- Saline solution
- Radio-TLC or HPLC system for quality control

Procedure:

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 N HCl to obtain  $^{68}\text{GaCl}_3$ .

- In a sterile reaction vial, add the **NOTP**-conjugated peptide (typically 10-50 µg).
- Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.5.
- Add the  $^{68}\text{GaCl}_3$  eluate to the reaction vial.
- Incubate the reaction mixture at 90-95°C for 10 minutes.<sup>[1]</sup>
- Cool the reaction vial to room temperature.
- Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A radiochemical yield of over 95% is generally expected under these conditions.<sup>[1]</sup>
- For purification, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with sterile water, and the final product eluted with ethanol, followed by dilution with saline.

## Conjugation of NOTP to a Peptide

The following is a general protocol for the conjugation of a bifunctional chelator like **NOTP** to a peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue) using an N-hydroxysuccinimide (NHS) ester activated chelator.

Materials:

- **NOTP**-NHS ester (bifunctional chelator)
- Peptide with a free amine group (e.g., RGD peptide)
- Phosphate buffered saline (PBS), pH 7.4-8.0
- Size-exclusion chromatography (SEC) column
- Spectrophotometer
- Mass spectrometer

Procedure:

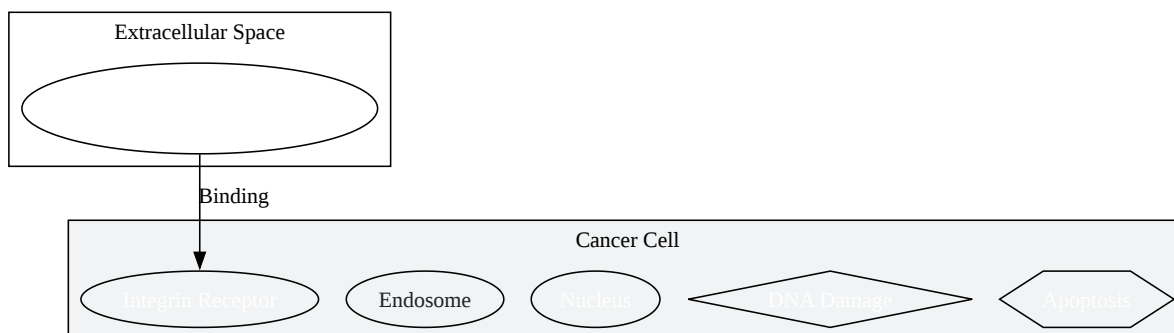
- Dissolve the peptide in PBS at a suitable concentration.
- Dissolve the **NOTP**-NHS ester in a small amount of a compatible organic solvent (e.g., DMSO) and then add it to the peptide solution. The molar ratio of chelator to peptide should be optimized, but a starting point of 5:1 to 10:1 is common.
- Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
- Purify the **NOTP**-peptide conjugate from unreacted chelator and byproducts using an SEC column.
- Characterize the final conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm. The number of chelators conjugated per peptide can be determined by mass spectrometry.

## Signaling Pathways and Cellular Uptake

The primary mechanism of action of **NOTP**-based radiopharmaceuticals is targeted radionuclide therapy. The targeting peptide, for example, an RGD (Arginine-Glycine-Aspartic acid) peptide, directs the radiolabeled chelator to cancer cells that overexpress specific integrin receptors on their surface.

## Cellular Uptake and Internalization

Upon binding of the RGD peptide to the integrin receptor, the entire complex is typically internalized by the cell through receptor-mediated endocytosis.<sup>[4][5][6]</sup> This process is an active transport mechanism that involves the formation of endocytic vesicles. The internalization of the radiopharmaceutical is crucial for delivering the cytotoxic radiation dose in close proximity to the cell's nucleus, maximizing its therapeutic effect. The specific endocytic pathway can be clathrin-mediated, caveolin-mediated, or through macropinocytosis, depending on the cell type and the specific targeting vector.<sup>[4][7]</sup>



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## Downstream Signaling Effects

The primary downstream effect of the internalized radionuclide is the induction of DNA damage through the emission of particles (alpha or beta) or Auger electrons.[8] This damage, particularly double-strand breaks in the DNA, triggers cellular stress responses. If the damage is extensive and cannot be repaired by the cell's machinery, it leads to the activation of apoptotic pathways, resulting in programmed cell death. The emitted radiation can also induce a "crossfire effect," where neighboring cancer cells that may not have internalized the radiopharmaceutical are also killed.[9] There is currently limited direct evidence to suggest that the **NOTP**-peptide conjugate itself, independent of the radionuclide, significantly alters major signaling pathways. The biological effect is predominantly driven by the targeted delivery of radiation.

## Conclusion

**NOTP** is a highly effective bifunctional chelator for the development of targeted radiopharmaceuticals. Its favorable physicochemical properties, including strong chelation of medically relevant radionuclides like Gallium-68, make it a valuable tool for researchers and drug developers in the field of oncology. The ability to conjugate **NOTP** to various targeting molecules allows for the creation of highly specific agents for both diagnostic imaging and therapeutic intervention. Further research into optimizing conjugation strategies and exploring

its use with a wider range of radionuclides will continue to expand its utility in personalized medicine.

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